3-Phenyl-2-propyn-1-ol

Description

The exact mass of the compound 3-Phenyl-2-propyn-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Phenyl-2-propyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-2-propyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

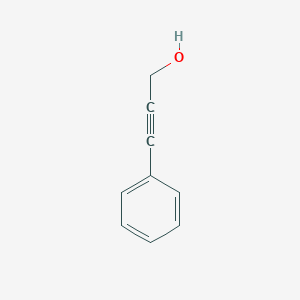

Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITUNGCLDSFVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074543 | |

| Record name | 3-Phenyl-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504-58-1 | |

| Record name | 3-Phenyl-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of 3-Phenyl-2-propyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2-propyn-1-ol, also known as phenylpropargyl alcohol, is an organic compound with the chemical formula C₉H₈O.[1][2] It presents as a colorless to pale yellow liquid and is recognized for its utility as a versatile building block in organic synthesis.[2] This compound incorporates a phenyl group, an alkyne, and a primary alcohol functional group, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[2] Its unique electronic and structural features also make it a subject of interest in materials science and as a corrosion inhibitor. This guide provides a detailed examination of the molecular structure, bonding, and physicochemical properties of 3-Phenyl-2-propyn-1-ol, supplemented with experimental data and protocols.

Molecular Structure and Bonding

The structure of 3-Phenyl-2-propyn-1-ol is characterized by three key functional components: a terminal phenyl ring, a disubstituted internal alkyne, and a primary hydroxymethyl group. This combination dictates the molecule's geometry, reactivity, and intermolecular interactions.

Visualization of Molecular Structure

Caption: 2D structure of 3-Phenyl-2-propyn-1-ol.

Hybridization and Geometry

-

Phenyl Group: The six carbon atoms of the phenyl ring are sp² hybridized, resulting in a planar hexagonal geometry with C-C-C bond angles of approximately 120°. The C-H bonds are formed from the overlap of carbon sp² orbitals with hydrogen 1s orbitals.

-

Alkyne Group: The two carbons of the triple bond (C≡C) are sp hybridized. This leads to a linear geometry for the C-C≡C-C fragment, with bond angles of 180°.[3]

-

Hydroxymethyl Group: The carbon atom of the -CH₂OH group is sp³ hybridized, resulting in a tetrahedral geometry with bond angles around 109.5°. The oxygen atom is also sp³ hybridized, with two lone pairs and two bonding pairs, leading to a bent geometry around the oxygen with a C-O-H bond angle of approximately 104.5°.[4]

Bonding Characteristics

The molecule's framework is composed of a combination of sigma (σ) and pi (π) bonds.

-

Sigma (σ) Bonds: These single bonds form the primary skeleton of the molecule through the overlap of hybrid orbitals (sp²-sp², sp²-sp, sp-sp³, sp³-s, sp³-O, and O-H).

-

Pi (π) Bonds:

-

The phenyl ring contains a delocalized π-system consisting of six π-electrons distributed across the six carbon atoms, which is responsible for its aromatic stability.

-

The carbon-carbon triple bond consists of one σ bond and two perpendicular π bonds, which are regions of high electron density and are susceptible to addition reactions.

-

The presence of the hydroxyl group allows for intermolecular hydrogen bonding, which significantly influences the compound's physical properties, such as its relatively high boiling point and miscibility with polar solvents.[5] The phenyl group contributes to van der Waals interactions.

Physicochemical and Spectroscopic Data

Quantitative data provides insight into the physical and electronic nature of the molecule.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.06 g/mL at 25 °C | [6] |

| Boiling Point | 129-130 °C at 10 mmHg | [6] |

| Refractive Index (n²⁰/D) | 1.5850 | [6] |

| Flash Point | > 110 °C (> 230 °F) | [6] |

| Solubility | Soluble in ether, acetone, benzene, chloroform, methanol | [7] |

Structural Parameters (Estimated)

The following table provides estimated bond lengths and angles based on data from analogous compounds like phenylacetylene (B144264) and propargyl alcohol.

| Parameter | Type | Estimated Value | Reference(s) |

| Bond Lengths (Å) | |||

| C-C (Aromatic) | ~1.40 | [8] | |

| C≡C (Alkyne) | ~1.18 | [9] | |

| C(Aryl)-C(Alkyne) | ~1.45 | [9] | |

| C(Alkyne)-CH₂ | ~1.45 | [9] | |

| C-O (Alcohol) | ~1.42 | [9] | |

| Bond Angles (°) | |||

| C-C-C (Aromatic) | ~120 | [10] | |

| C(Aryl)-C≡C | ~180 | [3][10] | |

| C≡C-CH₂ | ~180 | [3][10] | |

| C-C-O | ~109.5 | [11] | |

| C-O-H | ~104.5 - 108.9 | [4][11] |

Spectroscopic Data

| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |

| ~7.4-7.5 | m | Phenyl H (ortho) | |

| ~7.2-7.3 | m | Phenyl H (meta, para) | |

| ~4.5 | s | -CH₂- | |

| ~2.0 | t | -OH |

| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |

| ~131.7 | Phenyl C (ortho, meta) | |

| ~128.3 | Phenyl C (para) | |

| ~122.9 | Phenyl C (ipso) | |

| ~86.8 | C≡C -CH₂OH | |

| ~85.5 | Ph-C ≡C | |

| ~51.5 | -CH₂- |

| IR Spectroscopy | Frequency (cm⁻¹) | Vibration Type | Assignment |

| ~3350 (broad) | O-H stretch | Alcohol | |

| ~3060 | C-H stretch (sp²) | Aromatic | |

| ~2930 | C-H stretch (sp³) | Methylene (-CH₂-) | |

| ~2230 | C≡C stretch | Alkyne | |

| ~1490, 1440 | C=C stretch | Aromatic Ring | |

| ~1020 | C-O stretch | Primary Alcohol |

Synthesis and Experimental Protocols

A primary method for synthesizing 3-Phenyl-2-propyn-1-ol is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12]

Synthesis Workflow: Sonogashira Coupling

Caption: General workflow for the synthesis of 3-Phenyl-2-propyn-1-ol.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example for the synthesis of 3-phenyl-2-propyn-1-ol.

Materials:

-

Iodobenzene (B50100) (1.0 eq)

-

Propargyl alcohol (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

-

Copper(I) iodide [CuI] (0.04 eq)

-

Triethylamine (B128534) (Et₃N) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and anhydrous THF.

-

Add iodobenzene (1.0 eq), propargyl alcohol (1.2 eq), and triethylamine (2.5 eq) to the flask via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (iodobenzene) is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure 3-phenyl-2-propyn-1-ol.

Catalytic Cycle of Sonogashira Coupling

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

References

- 1. 3-Phenyl-2-propyn-1-ol [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. Solved A picture of phenylacetylene is shown below. Based on | Chegg.com [chegg.com]

- 4. chemrevise.org [chemrevise.org]

- 5. rawsource.com [rawsource.com]

- 6. 3-Phenyl-2-propyn-1-ol 96 1504-58-1 [sigmaaldrich.com]

- 7. 3-PHENYL-2-PROPYN-1-OL | 1504-58-1 [chemicalbook.com]

- 8. Phenyl group - Wikipedia [en.wikipedia.org]

- 9. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

- 10. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 12. Sonogashira Coupling [organic-chemistry.org]

In-Depth Technical Guide to the Physical Characteristics of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of the compound 3-Phenyl-2-propyn-1-ol, identified by the CAS number 1504-58-1. This document is intended to be a valuable resource for laboratory professionals, offering readily accessible data and detailed experimental methodologies.

Core Physical and Chemical Properties

3-Phenyl-2-propyn-1-ol is an organic compound that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a phenyl group, a carbon-carbon triple bond, and a primary alcohol, dictates its physical properties and reactivity.

Table 1: Physical Properties of 3-Phenyl-2-propyn-1-ol

| Property | Value | Notes |

| CAS Number | 1504-58-1 | |

| Molecular Formula | C₉H₈O | [1][2] |

| Molecular Weight | 132.16 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [2][4][5] |

| Melting Point | 119-122 °C | [2][3][4] |

| Boiling Point | 129-130 °C at 10 mmHg | [2][3][6] |

| Density | 1.06 g/mL at 25 °C; 1.078 g/mL | [2][3] |

| Refractive Index | n20/D 1.5850 | [2][3][6] |

Table 2: Solubility Profile of 3-Phenyl-2-propyn-1-ol

| Solvent | Solubility |

| Ether | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

The solubility data is based on information from ChemicalBook.[6]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 3-Phenyl-2-propyn-1-ol. These are generalized protocols and may be adapted based on available laboratory equipment and specific sample quantities.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] The Thiele tube method is a common and effective technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., fusion tube)

-

Heat source (e.g., Bunsen burner)

-

Paraffin (B1166041) oil or other suitable heating bath liquid

-

Rubber band or thread for attachment

Procedure:

-

Fill the Thiele tube with paraffin oil to a level just above the side arm.

-

Add a small amount of 3-Phenyl-2-propyn-1-ol to the small test tube.

-

Place the capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the paraffin oil in the Thiele tube. The heating liquid should not come into contact with the attachment band.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[6]

Determination of Density (Volumetric Method)

Density is the mass of a substance per unit volume. A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.

Apparatus:

-

Analytical balance (accurate to at least 0.01 g)

-

Graduated cylinder or volumetric flask (e.g., 10 mL or 25 mL)

-

Pipette (optional, for accurate volume transfer)

Procedure:

-

Carefully measure the mass of a clean, dry graduated cylinder or volumetric flask on the analytical balance. Record this mass.

-

Accurately dispense a known volume of 3-Phenyl-2-propyn-1-ol into the tared container. For example, 10.0 mL.

-

Measure the combined mass of the container and the liquid. Record this new mass.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For improved accuracy, repeat the measurement several times and calculate the average density.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Light source (often built into the refractometer)

-

Constant temperature water bath (optional, for precise temperature control)

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Using a dropper, apply a few drops of 3-Phenyl-2-propyn-1-ol onto the surface of the measuring prism.

-

Close the illuminating prism and ensure the liquid spreads evenly between the two prisms.

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark region.

-

If a colored band is visible at the borderline, adjust the compensator to obtain a sharp, achromatic borderline.

-

Align the borderline with the crosshairs in the eyepiece.

-

Read the refractive index value directly from the instrument's scale.

-

It is good practice to calibrate the refractometer with a substance of known refractive index, such as distilled water, before measuring the sample.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility can be performed through simple dissolution tests.

Apparatus:

-

Small test tubes

-

Stirring rod

-

Graduated cylinder or pipette for measuring solvent volume

-

Spatula (if starting with a solid form, though 1504-58-1 is a liquid)

Procedure:

-

Place a small, measured amount of 3-Phenyl-2-propyn-1-ol (e.g., 0.1 mL) into a test tube.

-

Add a small volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture by stirring with a glass rod or by gently flicking the test tube.

-

Observe whether the solute completely dissolves in the solvent. If it does, the compound is considered soluble in that solvent under these conditions.

-

If the compound does not dissolve, it is considered insoluble. The formation of two distinct layers indicates immiscibility.

-

Repeat this process for each solvent to be tested (e..g., ether, acetone, benzene, chloroform, ethyl acetate, methanol).

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of an unknown liquid sample, such as 3-Phenyl-2-propyn-1-ol. This workflow provides a systematic approach to identifying a compound based on its physical properties.

Caption: Logical workflow for the physical characterization of a liquid compound.

References

- 1. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 2. echemi.com [echemi.com]

- 3. 3-PHENYL-2-PROPYN-1-OL CAS#: 1504-58-1 [m.chemicalbook.com]

- 4. 1504-58-1 | CAS DataBase [m.chemicalbook.com]

- 5. 3-Phenyl-2-propyn-1-ol, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectroscopic Data Overview for Phenylpropargyl Alcohol: A Technical Guide

Introduction

Phenylpropargyl alcohol, systematically known as 3-phenyl-2-propyn-1-ol (CAS Number: 1504-58-1), is a versatile organic compound featuring a phenyl group, an alkyne, and a primary alcohol functional group.[1][2] Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, fine chemicals, and advanced materials.[1] For researchers and drug development professionals, a thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a comprehensive overview of the key spectroscopic data for phenylpropargyl alcohol, complete with experimental protocols and relevant chemical pathways.

Synthesis of Phenylpropargyl Alcohol

A primary method for synthesizing phenylpropargyl alcohol and its derivatives is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a terminal alkyne (propargyl alcohol) with an aryl halide.[3]

References

3-Phenyl-2-propyn-1-ol molecular weight and formula

An In-depth Technical Guide on 3-Phenyl-2-propyn-1-ol

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides core data on 3-Phenyl-2-propyn-1-ol, a key organic intermediate.

Physicochemical Data

The molecular formula and molecular weight are foundational data points for any chemical entity, crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C9H8O[1][2][3] |

| Molecular Weight | 132.16 g/mol [2][3] |

| Linear Formula | C₆H₅C≡CCH₂OH |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the hierarchical relationship between the compound's name, its empirical formula, and its calculated molecular weight. This visualization aids in conceptualizing how these core identifiers are interconnected.

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to 3-Phenyl-2-propyn-1-ol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenyl-2-propyn-1-ol, a versatile propargyl alcohol derivative. The document details its historical discovery, the evolution of its chemical synthesis, and explores its known and potential biological activities. Particular emphasis is placed on detailed experimental protocols and the logical flow of its synthetic pathways.

Discovery and Historical Context

While the precise moment of its first synthesis is not definitively documented in a singular "discovery" paper, one of the earliest detailed descriptions of the preparation of 3-Phenyl-2-propyn-1-ol appears in a 1957 publication in the Journal of the American Chemical Society by C. H. DePuy and I. A. Lyons. The synthesis was achieved through the reaction of phenylacetylene (B144264) with formaldehyde (B43269). This early work laid the foundation for subsequent explorations of its chemistry and potential applications.

Historically, the synthesis of propargyl alcohols, the class of compounds to which 3-Phenyl-2-propyn-1-ol belongs, has been of significant interest in organic chemistry. The development of foundational reactions such as the Grignard and Favorskii reactions in the early 20th century provided the initial tools for the creation of such molecules. The later advent of more sophisticated techniques, notably the Sonogashira coupling in the 1970s, revolutionized the synthesis of substituted alkynes and offered more efficient and versatile routes to 3-Phenyl-2-propyn-1-ol and its derivatives.[1]

Synthetic Methodologies

The synthesis of 3-Phenyl-2-propyn-1-ol has evolved significantly over the decades, with modern methods offering higher yields, greater efficiency, and milder reaction conditions compared to early procedures. The primary synthetic strategies can be categorized into two main approaches: the addition of a phenylacetylide nucleophile to a formaldehyde equivalent and the coupling of a phenyl halide with a propargyl alcohol synthon.

Grignard Reaction

A classic and still relevant method for the synthesis of 3-Phenyl-2-propyn-1-ol involves the Grignard reaction. This approach utilizes a phenylacetylenic Grignard reagent, which acts as a potent nucleophile, attacking an electrophilic formaldehyde source.

Experimental Protocol: Grignard Synthesis of 3-Phenyl-2-propyn-1-ol

-

Materials:

-

Phenylacetylene

-

Ethylmagnesium bromide (Grignard reagent)

-

Paraformaldehyde (source of formaldehyde)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of phenylacetylene in anhydrous diethyl ether is slowly added to a solution of ethylmagnesium bromide in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature to form the phenylacetylenic Grignard reagent.

-

Dry paraformaldehyde is then added portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the mixture is stirred for an additional period to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield 3-Phenyl-2-propyn-1-ol.

-

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. In the context of 3-Phenyl-2-propyn-1-ol synthesis, this reaction typically involves the coupling of an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) with propargyl alcohol.

Experimental Protocol: Sonogashira Coupling for the Synthesis of 3-Phenyl-2-propyn-1-ol [2]

-

Materials:

-

Iodobenzene or Bromobenzene

-

Propargyl alcohol

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) cocatalyst

-

A suitable base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

-

-

Procedure:

-

To a solution of the aryl halide and propargyl alcohol in an anhydrous solvent, the palladium catalyst, copper(I) iodide, and the base are added under an inert atmosphere.

-

The reaction mixture is typically stirred at room temperature or gently heated until the starting materials are consumed (monitored by techniques like thin-layer chromatography or gas chromatography).

-

Upon completion, the reaction mixture is filtered to remove the catalyst and any precipitated salts.

-

The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water or a dilute acid solution to remove the amine base.

-

The organic layer is dried over an anhydrous drying agent, and the solvent is evaporated.

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford pure 3-Phenyl-2-propyn-1-ol.

-

Synthesis from α-Bromocinnamaldehyde

A more recent and alternative approach involves the synthesis from α-bromocinnamaldehyde. This method proceeds through a hydrosilylation reaction followed by hydrolysis.

Experimental Protocol: Synthesis from α-Bromocinnamaldehyde [2]

-

Materials:

-

α-Bromocinnamaldehyde

-

Iron catalyst (e.g., [cis-Fe(H)(SPh)(PMe₃)₄])

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (B78521)

-

-

Procedure:

-

Stage 1: Hydrosilylation. To a solution of α-bromocinnamaldehyde in THF, the iron catalyst and triethoxysilane are added. The mixture is stirred at 50°C for 4 hours.[2]

-

Stage 2: Hydrolysis. The reaction is then quenched with methanol and a 10% aqueous solution of sodium hydroxide is added. The mixture is stirred vigorously at 60°C for 24 hours.[2]

-

The organic product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate.

-

The solvent is removed under vacuum, and the resulting alcohol is purified by flash column chromatography.

-

Quantitative Data Summary

| Synthesis Method | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Hydrosilylation/Hydrolysis | α-Bromocinnamaldehyde | Triethoxysilane, [cis-Fe(H)(SPh)(PMe₃)₄], NaOH | THF, Methanol, Water | 50 (Stage 1), 60 (Stage 2) | 4 h (Stage 1), 24 h (Stage 2) | 75 | [2] |

Experimental and Logical Flow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.

References

A Comprehensive Technical Guide to the Solubility of 3-Phenyl-2-propyn-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Phenyl-2-propyn-1-ol, a key intermediate in organic synthesis. Understanding the solubility of this compound is critical for its application in laboratory research, chemical production, and pharmaceutical development. This document compiles available data on its solubility, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Introduction to 3-Phenyl-2-propyn-1-ol

3-Phenyl-2-propyn-1-ol, also known as phenylpropargyl alcohol, is an aromatic alcohol with the chemical formula C₉H₈O.[1] Its structure, featuring a phenyl group, a carbon-carbon triple bond, and a primary alcohol functional group, makes it a versatile building block in the synthesis of various organic molecules and pharmaceutical intermediates.[1][2] Effective use of this compound in reaction mixtures, for purification, and in formulation development is highly dependent on its solubility in different solvent systems.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Phenyl-2-propyn-1-ol is presented in the table below. These properties are essential for understanding its behavior in various solvents.

| Property | Value |

| CAS Number | 1504-58-1[1][3][4][5] |

| Molecular Formula | C₉H₈O[1][3][5] |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless to light yellow clear liquid[1][3] |

| Density | 1.06 g/mL at 25 °C[4] |

| Boiling Point | 129-130 °C at 10 mmHg[4] |

| Melting Point | 119-122 °C[2][3] |

| Flash Point | >110 °C (>230 °F)[3] |

| Refractive Index | n20/D 1.5850[3][4] |

| pKa | 12.94 ± 0.10 (Predicted)[2][6] |

Solubility Profile of 3-Phenyl-2-propyn-1-ol

Qualitative solubility data indicates that 3-Phenyl-2-propyn-1-ol is soluble in a range of common organic solvents. This is attributed to the presence of the polar hydroxyl (-OH) group, which can engage in hydrogen bonding, and the nonpolar phenyl ring, which allows for van der Waals interactions with nonpolar solvents.

| Solvent Class | Specific Solvents |

| Ethers | Diethyl ether[1][3][4][5][6] |

| Ketones | Acetone[1][3][4][5][6] |

| Aromatic Hydrocarbons | Benzene[1][3][4][5][6] |

| Halogenated Alkanes | Chloroform[1][3][4][5][6] |

| Esters | Ethyl Acetate[1][3][4][5][6] |

| Alcohols | Methanol[1][3][4][5][6] |

It is noted to be insoluble in water.[1]

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for both qualitative and quantitative determination of solubility for compounds such as 3-Phenyl-2-propyn-1-ol.

This protocol provides a rapid assessment of a compound's solubility in various solvents.

Objective: To determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

3-Phenyl-2-propyn-1-ol

-

A selection of organic solvents (e.g., methanol, acetone, diethyl ether, chloroform)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes or graduated cylinders

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry test tube.

-

Add approximately 20 mg of 3-Phenyl-2-propyn-1-ol to the test tube. This corresponds to a concentration of ~20 mg/mL.

-

Vigorously shake or vortex the mixture for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solution is clear and free of any visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear cloudy.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.

-

-

Record the observations for each solvent tested.

This method is useful for determining the maximum solubility of a solute in a solvent at a given temperature.

Objective: To quantitatively measure the solubility of 3-Phenyl-2-propyn-1-ol in a specific solvent.

Materials:

-

3-Phenyl-2-propyn-1-ol

-

Selected solvent

-

Stir plate and magnetic stir bar

-

Beaker or flask

-

Burette or calibrated pipette for precise addition of the solute

-

Temperature control system (e.g., water bath)

Procedure:

-

Place a known volume or mass of the solvent into a beaker equipped with a magnetic stir bar.

-

Place the beaker on a stir plate and begin stirring at a rate sufficient to create a steady vortex without introducing air bubbles.[7]

-

Slowly add a known quantity of 3-Phenyl-2-propyn-1-ol to the solvent from a burette.[7]

-

Continuously observe the solution for any signs of cloudiness or turbidity.

-

The point at which the solution becomes persistently cloudy is known as the "cloud point."[7] This indicates that the solution has become saturated and a second phase is beginning to form.

-

Record the total amount of solute added to reach the cloud point.

-

Calculate the solubility in appropriate units (e.g., g/L, mol/L).

-

For enhanced accuracy, this procedure should be repeated multiple times, and the temperature should be carefully controlled and recorded.

Logical Workflow for Solubility Profiling

The following diagram illustrates a standard workflow for determining the solubility profile of a chemical compound.

Caption: Workflow for systematic solubility determination of a chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-phenylprop-2-yn-1-ol [chembk.com]

- 3. echemi.com [echemi.com]

- 4. 3-PHENYL-2-PROPYN-1-OL | 1504-58-1 [chemicalbook.com]

- 5. 3-Phenyl-2-propyn-1-ol, 98+% | Fisher Scientific [fishersci.ca]

- 6. 3-PHENYL-2-PROPYN-1-OL CAS#: 1504-58-1 [m.chemicalbook.com]

- 7. reddit.com [reddit.com]

The Alkyne Moiety of 3-Phenyl-2-propyn-1-ol: A Technical Guide to its Core Reactivity

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2-propyn-1-ol is a versatile propargylic alcohol widely utilized as a building block in organic synthesis and medicinal chemistry. Its reactivity is dominated by the terminal alkyne group, a site of high electron density that serves as a linchpin for carbon-carbon bond formation, reduction, cycloaddition, and electrophilic addition reactions. The adjacent primary alcohol and phenyl group modulate this reactivity, influencing reaction outcomes and providing secondary functionalization points. This technical guide provides an in-depth analysis of the fundamental reactions of the alkyne group in 3-Phenyl-2-propyn-1-ol, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development applications.

Core Reactivity Overview

The triple bond of 3-Phenyl-2-propyn-1-ol is susceptible to a range of chemical transformations. The terminal nature of the alkyne, with its acidic proton (pKa ≈ 25), is crucial for metal-catalyzed cross-coupling and cycloaddition reactions. The π-bonds of the alkyne readily undergo addition reactions with electrophiles and can be selectively reduced.

Catalytic Hydrogenation (Reduction)

The alkyne group can be partially or fully reduced. Of significant synthetic utility is the partial reduction to the corresponding (Z)-alkene, (Z)-3-phenyl-2-propen-1-ol ((Z)-cinnamyl alcohol), which is achieved with high stereoselectivity using a poisoned catalyst such as Lindlar's catalyst.

Core Principle: The reaction involves the syn-addition of hydrogen across the triple bond on the surface of a heterogeneous catalyst.[1] The catalyst's activity is intentionally reduced ("poisoned") with compounds like lead acetate (B1210297) and quinoline (B57606) to prevent over-reduction of the initially formed alkene to the corresponding alkane.[2][3]

Quantitative Data: Catalytic Semihydrogenation

| Catalyst System | Substrate Type | Product | Stereoselectivity | Typical Yield | Reference |

| H₂, Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Internal Alkyne | (Z)-Alkene | >95% (Z) | >95% | [1][4] |

| H₂, P-2 Nickel (Ni₂B) + Ethylenediamine | Alkynol | (Z)-Alkene | >99.5% (Z) | ~94% | [3] |

Experimental Protocol: Selective Hydrogenation to (Z)-Cinnamyl Alcohol

This protocol is adapted from established procedures for the selective hydrogenation of alkynols.[3]

-

Catalyst Preparation: In a hydrogenation flask, suspend Lindlar's catalyst (5% Pd on CaCO₃, poisoned; 50 mg per 1.0 g of alkyne) in ethanol (B145695) (20 mL). Add quinoline (1-2 drops) to the suspension.

-

Reaction Setup: Add 3-Phenyl-2-propyn-1-ol (1.32 g, 10.0 mmol) to the catalyst suspension.

-

Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (typically via a balloon, maintaining ~1 atm pressure).

-

Execution: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by TLC or GC, observing the disappearance of the starting material. Hydrogen uptake typically ceases upon completion.

-

Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude (Z)-3-phenyl-2-propen-1-ol can be further purified by flash column chromatography if necessary.

Electrophilic Addition Reactions

Markovnikov Hydration

The acid-catalyzed addition of water across the alkyne follows Markovnikov's rule, where the initial protonation occurs at the terminal carbon to form the more stable benzylic vinyl cation. Tautomerization of the resulting enol intermediate yields the corresponding ketone, 1-phenyl-2-propanone (phenylacetone).

Core Principle: The reaction is catalyzed by strong acids, often in the presence of a co-catalyst to facilitate the attack on the alkyne. Modern protocols utilize metal-free conditions with strong acids like trifluoromethanesulfonic acid (TfOH).[5]

Halogenation

The addition of halogens (e.g., Br₂ or Cl₂) across the triple bond typically proceeds via an anti-addition mechanism. The reaction passes through a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face, resulting in the formation of a trans-(E)-dihaloalkene.[6]

Quantitative Data: Electrophilic Additions

| Reaction | Reagent System | Substrate | Product | Regio/Stereoselectivity | Typical Yield | Reference |

| Hydration | TfOH, TFE/H₂O | Phenylacetylene | Acetophenone | Markovnikov | 91% (gram scale) | [5] |

| Hydration | In(OTf)₃, H₂O | 1-Phenyl-1-propyne | 1-Phenyl-1-propanone | Markovnikov | Kinetic data reported | [7] |

| Bromination | Br₂ | Internal Alkyne | (E)-Dibromoalkene | anti-addition | High | [6] |

Experimental Protocol: Markovnikov Hydration to Phenylacetone

This protocol is adapted from a metal-free method for phenylacetylene.[5]

-

Reaction Setup: To a solution of 3-Phenyl-2-propyn-1-ol (1.32 g, 10.0 mmol) in trifluoroethanol (TFE, 10 mL), add water (0.27 mL, 15.0 mmol, 1.5 equiv).

-

Catalyst Addition: Carefully add trifluoromethanesulfonic acid (TfOH, 0.18 mL, 2.0 mmol, 0.2 equiv) to the stirred solution.

-

Execution: Heat the reaction mixture to 70°C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 1-phenyl-2-propanone.

Palladium/Copper-Catalyzed Cross-Coupling

Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling the terminal alkyne of 3-Phenyl-2-propyn-1-ol with aryl or vinyl halides.[8] The reaction is co-catalyzed by palladium and copper salts and requires a base.

Core Principle: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to Pd(0), while the copper cycle involves the formation of a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.

Quantitative Data: Sonogashira Coupling

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Iodide | Propyne | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Et₃N | THF | -78 to RT | 85-94 | [9] |

| Aryl Bromide | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2) | None | DBU | THF | 60 | 70-95 | [10] |

| Aryl Iodide | Phenylacetylene | NS-MCM-41-Pd (0.01) | CuI (0.02) | Et₃N | Et₃N | 60 | 85-95 | [11] |

Experimental Protocol: Sonogashira Coupling

This protocol is a standard procedure for coupling terminal alkynes with aryl iodides.[9][11]

-

Inert Atmosphere: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Reagent Addition: Add anhydrous, degassed triethylamine (B128534) (Et₃N, 5 mL per mmol of aryl iodide). Stir the mixture for 10 minutes at room temperature.

-

Substrate Addition: Add 3-Phenyl-2-propyn-1-ol (1.1 equiv) to the reaction mixture.

-

Execution: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst salts.

-

Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[12]

Core Principle: The reaction is catalyzed by a copper(I) species, which is often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270). The catalytic cycle involves the formation of a copper acetylide, which then reacts with the azide (B81097) to form a six-membered copper-containing intermediate. This intermediate rearranges to provide the stable triazole product, regenerating the Cu(I) catalyst.[6]

Quantitative Data: CuAAC Reactions

| Alkyne | Azide | Copper Source | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuSO₄ | Sodium Ascorbate | t-BuOH/H₂O | RT | - | >95 | [6] |

| Phenylacetylene | Benzyl Azide | CuI | None | Cyrene™ | 30 | 1 | >99 | [6] |

| Propargyl Alcohol | Benzyl Azide | CuI | None | CH₃CN | RT | - | 98 | [6] |

| Phenylacetylene | Benzyl Azide | Cu-MONPs (50 ppm) | Sodium Ascorbate | H₂O/CD₃CN | 25 | 0.08 | >99 | [13][14] |

Experimental Protocol: CuAAC Reaction

This protocol is based on the standard Sharpless-Fokin conditions for CuAAC.[6][12]

-

Setup: In a vial, dissolve 3-Phenyl-2-propyn-1-ol (1.0 equiv) and the desired organic azide (1.05 equiv) in a 1:1 mixture of t-butanol and water (4 mL per mmol of alkyne).

-

Catalyst Preparation: In a separate small vial, prepare a fresh 1.0 M aqueous solution of sodium ascorbate. In another vial, prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

-

Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 equiv) followed by the CuSO₄ solution (0.01 equiv). A yellow-orange color may appear, indicating the formation of the Cu(I) species.

-

Execution: Stir the reaction vigorously at room temperature for 1 to 24 hours. The reaction is often complete within a few hours. Monitor progress by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triazole product can be purified by flash chromatography or recrystallization.

Conclusion

The alkyne group of 3-Phenyl-2-propyn-1-ol is a remarkably versatile functional group, enabling a diverse array of synthetic transformations. Through controlled hydrogenation, electrophilic addition, Sonogashira coupling, and copper-catalyzed cycloaddition, this readily available building block provides efficient access to a wide range of complex molecular architectures. The protocols and data presented herein serve as a foundational guide for researchers leveraging the unique reactivity of this propargylic alcohol in the development of novel therapeutics, functional materials, and complex organic molecules.

References

- 1. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. chembk.com [chembk.com]

- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.psu.edu [pure.psu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 10. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hydroxyl Group Reactivity of 3-Phenyl-2-propyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2-propyn-1-ol is a versatile propargylic alcohol featuring a terminal phenyl group and a primary hydroxyl group. This unique structure imparts a rich and varied reactivity to the molecule, making it a valuable building block in organic synthesis, materials science, and particularly in the development of novel therapeutic agents. The hydroxyl group is a key functional handle, participating in a range of transformations including etherification, esterification, and oxidation. Understanding the nuances of these reactions is critical for the strategic design and synthesis of complex molecules with desired pharmacological activities. This guide provides a comprehensive overview of the hydroxyl group reactivity of 3-Phenyl-2-propyn-1-ol, presenting quantitative data, detailed experimental protocols, and insights into its application in drug development, with a focus on the inhibition of signaling pathways.

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group in 3-Phenyl-2-propyn-1-ol is susceptible to a variety of chemical transformations, serving as a nucleophile or being activated for substitution and oxidation reactions. Its reactivity is influenced by the adjacent carbon-carbon triple bond and the phenyl ring, which can affect the electron density and steric accessibility of the hydroxyl group.

Etherification

The conversion of the hydroxyl group to an ether is a common strategy to introduce diverse functionalities and modulate the physicochemical properties of the molecule. The Williamson ether synthesis is a classical and effective method for this transformation.

Experimental Protocol: Williamson Ether Synthesis of 3-Phenyl-2-propyn-1-yl Benzyl (B1604629) Ether

This protocol is adapted from a general procedure for the solvent-free synthesis of benzyl ethers.[1]

-

Materials: 3-Phenyl-2-propyn-1-ol, benzyl bromide, solid potassium hydroxide (B78521) (KOH) pellets.

-

Procedure:

-

In a round-bottom flask, combine 3-Phenyl-2-propyn-1-ol (1.0 mmol) and freshly crushed potassium hydroxide pellets (2.0 mmol).

-

Add benzyl bromide (1.2 mmol) to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

-

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3-Phenyl-2-propyn-1-ol | Benzyl bromide | KOH | None | Room Temp. | 4-6 | 3-Phenyl-2-propyn-1-yl benzyl ether | >90 (estimated) |

Table 1: Representative Williamson Ether Synthesis of 3-Phenyl-2-propyn-1-ol.

Esterification

Esterification of the hydroxyl group is another crucial transformation, often employed to create prodrugs or to introduce functionalities that can interact with biological targets. This can be achieved through various methods, including reaction with acid anhydrides or acyl chlorides.

Experimental Protocol: Acetylation of 3-Phenyl-2-propyn-1-ol

This protocol is based on a facile and efficient acetylation of primary alcohols using acetic anhydride (B1165640) and sodium bicarbonate.[2]

-

Materials: 3-Phenyl-2-propyn-1-ol, acetic anhydride, sodium bicarbonate (NaHCO₃), toluene (B28343).

-

Procedure:

-

To a solution of 3-Phenyl-2-propyn-1-ol (1.0 mmol) in toluene (5 mL), add sodium bicarbonate (2.0 mmol).

-

Add acetic anhydride (1.5 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

-

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3-Phenyl-2-propyn-1-ol | Acetic Anhydride | NaHCO₃ | Toluene | Room Temp. | 2-4 | 3-Phenyl-2-propyn-1-yl acetate | >95 (estimated) |

Table 2: Representative Esterification of 3-Phenyl-2-propyn-1-ol.

Oxidation

Oxidation of the primary hydroxyl group of 3-Phenyl-2-propyn-1-ol can yield either the corresponding aldehyde, 3-phenyl-2-propynal, or the carboxylic acid, 3-phenyl-2-propynoic acid, depending on the oxidant and reaction conditions. The resulting α,β-unsaturated carbonyl compounds are valuable intermediates in the synthesis of various heterocyclic and carbocyclic systems.

Experimental Protocol: Oxidation to 3-Phenyl-2-propynal using Manganese Dioxide

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols.[3][4]

-

Materials: 3-Phenyl-2-propyn-1-ol, activated manganese dioxide (MnO₂), dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

To a solution of 3-Phenyl-2-propyn-1-ol (1.0 mmol) in dichloromethane (20 mL), add activated manganese dioxide (10.0 mmol).

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® and wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure to afford the crude 3-phenyl-2-propynal.

-

The product can be purified by column chromatography on silica gel.

-

| Reactant | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3-Phenyl-2-propyn-1-ol | MnO₂ | CH₂Cl₂ | Room Temp. | 2-8 | 3-Phenyl-2-propynal | 70-90 (estimated) |

Table 3: Representative Oxidation of 3-Phenyl-2-propyn-1-ol.

Application in Drug Development: Targeting Signaling Pathways

Derivatives of 3-Phenyl-2-propyn-1-ol have emerged as promising scaffolds in drug discovery, particularly in the development of anti-cancer agents. The phenylpropenone backbone, which can be accessed from 3-phenyl-2-propynal (the oxidation product), is a known pharmacophore in compounds that exhibit inhibitory activity against various protein kinases, including Receptor Tyrosine Kinases (RTKs).[5] RTKs are crucial mediators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.

The following diagram illustrates a general workflow for the synthesis of a hypothetical phenylpropenone derivative from 3-Phenyl-2-propyn-1-ol and its subsequent role in inhibiting a generic RTK signaling pathway.

Caption: Synthetic workflow and mechanism of action of a phenylpropenone derivative.

Logical Workflow for Synthesis and Screening

The development of novel drug candidates based on the 3-Phenyl-2-propyn-1-ol scaffold follows a logical progression from synthesis to biological evaluation. This workflow is crucial for the systematic identification and optimization of lead compounds.

Caption: Drug discovery workflow using 3-Phenyl-2-propyn-1-ol derivatives.

Conclusion

3-Phenyl-2-propyn-1-ol is a molecule of significant interest due to the versatile reactivity of its hydroxyl group. The ability to readily undergo etherification, esterification, and oxidation opens up a vast chemical space for the synthesis of novel compounds. Its derivatives, particularly those incorporating the phenylpropenone motif, have shown considerable promise as inhibitors of key signaling pathways implicated in cancer. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable synthetic building block in the quest for new and effective therapeutic agents. Further exploration into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

Navigating the Safe Handling of 3-Phenyl-2-propyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

3-Phenyl-2-propyn-1-ol, a valuable reagent in organic synthesis, requires careful handling due to its potential health hazards. This technical guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory or industrial setting. The following information is compiled from safety data sheets and chemical databases to ensure the well-being of personnel and the integrity of research.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Phenyl-2-propyn-1-ol is presented in Table 1. These properties are crucial for understanding its behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of 3-Phenyl-2-propyn-1-ol

| Property | Value |

| CAS Number | 1504-58-1[1] |

| Molecular Formula | C₉H₈O[1] |

| Molecular Weight | 132.16 g/mol [1] |

| Appearance | Clear colorless to yellow liquid[2][3] |

| Boiling Point | 129-130 °C at 10 mmHg |

| Density | 1.06 g/mL at 25 °C |

| Flash Point | >110 °C (>230 °F) - closed cup[3] |

| Refractive Index | n20/D 1.5850 |

Hazard Identification and Classification

3-Phenyl-2-propyn-1-ol is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications, which are summarized in Table 2.

Table 2: GHS Hazard Classification for 3-Phenyl-2-propyn-1-ol

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][4] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[1][4] |

The signal word for this chemical is "Warning".

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing exposure risks.

Handling

-

Ventilation: Always handle 3-Phenyl-2-propyn-1-ol in a well-ventilated area, preferably in a chemical fume hood.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including:

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[5]

-

Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask for aerosols).[1]

-

-

Hygiene Practices: Avoid breathing vapors, mist, or gas.[1] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Incompatibilities: Keep away from strong oxidizing agents.[7]

Emergency Procedures

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

Table 3: First Aid Measures for 3-Phenyl-2-propyn-1-ol Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][8] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][7] |

A logical workflow for first aid is illustrated in the diagram below.

Caption: First aid workflow for exposure to 3-Phenyl-2-propyn-1-ol.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: Combustible liquid. Hazardous combustion products include carbon oxides.[1] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

-

Personal Precautions: Evacuate personnel to a safe area.[1] Ensure adequate ventilation.[1] Avoid breathing vapors.[1] Wear appropriate personal protective equipment as outlined in Section 3.1.

-

Environmental Precautions: Prevent the product from entering drains.[1]

-

Containment and Cleanup:

-

Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, or commercial absorbent).[7]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[1][7]

-

Clean the affected area thoroughly.

-

The logical workflow for handling a spill is depicted in the diagram below.

Caption: Workflow for responding to a spill of 3-Phenyl-2-propyn-1-ol.

Toxicological Information

Detailed experimental protocols for the toxicological studies of 3-Phenyl-2-propyn-1-ol are not available in the provided search results. The hazard classifications are based on data from regulatory bodies and chemical suppliers. The primary known health effects are irritation to the skin, eyes, and respiratory system.[1][4]

Disposal Considerations

Dispose of 3-Phenyl-2-propyn-1-ol and its containers in accordance with local, regional, and national regulations.[5] Do not allow the chemical to enter drains or waterways.

Conclusion

3-Phenyl-2-propyn-1-ol is a valuable chemical intermediate that can be used safely when appropriate precautions are taken. A thorough understanding of its hazards, proper handling and storage procedures, and emergency response protocols is essential for all personnel working with this compound. By adhering to the guidelines outlined in this document, researchers and scientists can minimize risks and maintain a safe laboratory environment.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 3-Phenyl-2-propyn-1-ol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. echemi.com [echemi.com]

- 4. chemical-label.com [chemical-label.com]

- 5. echemi.com [echemi.com]

- 6. chemtexusa.com [chemtexusa.com]

- 7. fishersci.com [fishersci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Rising Potential of Phenylacetylene Derivatives in Modern Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenylacetylene (B144264) scaffold, a simple yet versatile structural motif, is increasingly being recognized for its significant potential in the development of novel therapeutic agents. Its rigid, linear structure provides a unique framework for the design of molecules with specific biological activities. This technical guide delves into the core biological activities of phenylacetylene derivatives, focusing on their anticancer, antimicrobial, and neuroprotective properties. It aims to provide researchers and drug development professionals with a comprehensive overview of the current landscape, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity of Phenylacetylene Derivatives

Phenylacetylene derivatives have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization or the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of phenylacetylene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of representative phenylacetylene derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide | 2b (o-nitro) | PC3 (Prostate Carcinoma) | 52[1] | [1] |

| 2c (p-nitro) | PC3 (Prostate Carcinoma) | 80[1] | [1] | |

| 2c (p-nitro) | MCF-7 (Breast Cancer) | 100[1] | [1] | |

| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40[1] | [1] | |

| Imatinib (Reference) | MCF-7 (Breast Cancer) | 98[1] | [1] | |

| 2-Phenylacrylonitrile (B1297842) | 1g2a | HCT116 (Colon Carcinoma) | 0.0059 | [2] |

| 1g2a | BEL-7402 (Hepatocellular Carcinoma) | 0.0078 | [2] |

Mechanism of Action: Tubulin Inhibition and Apoptosis Induction

Several 2-phenylacrylonitrile derivatives have been identified as potent tubulin polymerization inhibitors.[2] By binding to the colchicine (B1669291) binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

References

3-Phenyl-2-propyn-1-ol: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2-propyn-1-ol, a propargyl alcohol derivative, serves as a pivotal chemical intermediate in a diverse array of synthetic transformations. Its unique structural motif, featuring a terminal alkyne and a primary alcohol, provides two reactive centers for the construction of complex molecular architectures. This guide delves into the synthesis, physicochemical properties, and key applications of 3-Phenyl-2-propyn-1-ol, with a particular focus on its utility in the synthesis of heterocyclic compounds with potential therapeutic applications. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, alongside an exploration of the signaling pathways implicated in the biological activity of its derivatives.

Physicochemical Properties

3-Phenyl-2-propyn-1-ol is a clear, colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][2] |

| CAS Number | 1504-58-1 | [1][2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Density | 1.07 g/cm³ at 18 °C | [1] |

| Boiling Point | 137-138 °C | [1] |

| Melting Point | 119-122 °C | [1] |

| Refractive Index (n20/D) | 1.5850 (lit.) | [1] |

| Solubility | Soluble in ether, acetone, benzene, chloroform, ethyl acetate (B1210297), methanol (B129727) | [1] |

Synthesis of 3-Phenyl-2-propyn-1-ol

The synthesis of 3-Phenyl-2-propyn-1-ol can be achieved through various synthetic routes. One common method involves the Sonogashira coupling of a protected acetylene (B1199291) with an aryl halide, followed by deprotection. Another accessible method, detailed below, utilizes the reaction of α-bromocinnamaldehyde with a reducing agent.

Experimental Protocol: Synthesis from α-Bromocinnamaldehyde

This two-stage protocol details the synthesis of 3-Phenyl-2-propyn-1-ol from α-bromocinnamaldehyde with a reported yield of 75%.[3]

Stage 1: Catalytic Hydrosilylation of α-Bromocinnamaldehyde

-

To a 25 mL Schlenk tube containing a solution of [cis-Fe(H)(SPh)(PMe₃)₄] in 2 mL of THF, add α-bromocinnamaldehyde (1.0 mmol) and triethoxysilane (B36694) (0.20 g, 1.2 mmol).

-

Stir the reaction mixture at 50-55 °C until the aldehyde is consumed, as monitored by TLC and GC-MS (approximately 4 hours).

Stage 2: Deprotection and Isolation

-

Quench the reaction by adding methanol (2 mL) and a 10% aqueous solution of sodium hydroxide (B78521) (5 mL).

-

Stir the mixture vigorously at 60 °C for about 24 hours.

-

Extract the organic product with diethyl ether (3 x 10 mL).

-

Dry the combined organic layers over anhydrous MgSO₄ and concentrate under vacuum.

-

Purify the resulting alcohol product using flash column chromatography with an eluent of 5-10% ethyl acetate in petroleum ether.

3-Phenyl-2-propyn-1-ol as a Chemical Intermediate

The dual functionality of 3-Phenyl-2-propyn-1-ol makes it a valuable building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds with potential applications in drug discovery.

Synthesis of Indole (B1671886) Derivatives

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole moieties are another important class of heterocycles found in many pharmaceuticals. The synthesis of pyrazoles can be achieved through the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or, more relevant to the starting material, through the cyclization of a hydrazone derived from an α,β-unsaturated ketone. A general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles involves the microwave-assisted reaction of hydrazines with metal-acetylacetonate and -dibenzylideneacetonate.[6]

This protocol describes a general method for the synthesis of pyrazoles that could be adapted for derivatives of 3-Phenyl-2-propyn-1-ol.

-

In a microwave vial, combine the substituted hydrazine hydrochloride (1.0 mmol) and Pd₂(dba)₃ (0.5 equiv.).

-

Add the desired solvent (1 mL).

-

Irradiate the mixture in a microwave reactor at 100 °C and 50 watts for 5 minutes.

-

After cooling, the reaction mixture can be purified by column chromatography to yield the desired pyrazole product.

Applications in Drug Development

Derivatives of 3-Phenyl-2-propyn-1-ol, particularly indole and pyrazole-containing compounds, have shown promise as potential therapeutic agents, exhibiting a range of biological activities including anticancer and antifungal properties.

Anticancer Activity of Indole Derivatives and the PI3K/Akt/mTOR Signaling Pathway

Indole derivatives have been identified as potent anticancer agents.[7] Studies on compounds like indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have shown their ability to modulate multiple cellular signaling pathways, including the critical PI3K/Akt/mTOR pathway.[1][8] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell survival, growth, proliferation, and motility.[9] Inhibition of this pathway by indole derivatives can lead to the suppression of tumor growth and induction of apoptosis.[1][8]

Antifungal Activity of Pyrazole Derivatives and Ergosterol (B1671047) Biosynthesis Inhibition

Pyrazole derivatives are a significant class of antifungal agents.[10] Their mechanism of action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[11][12][13] Specifically, many pyrazole-containing antifungals target the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.[14]

Conclusion

3-Phenyl-2-propyn-1-ol is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups allow for the construction of a wide range of complex molecules, including biologically active heterocyclic compounds. The demonstrated anticancer and antifungal activities of indole and pyrazole derivatives highlight the importance of 3-Phenyl-2-propyn-1-ol as a starting material for the development of novel therapeutic agents. Further research into the synthesis of new derivatives and the elucidation of their mechanisms of action will undoubtedly continue to expand the utility of this important chemical building block.

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, antimicrobial and ergosterol biosynthesis inhibition activity of clubbed 1,1′-biphenyl-pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

Methodological & Application

Synthesis of 3-Phenyl-2-propyn-1-ol from phenylacetylene

Application Note: Synthesis of 3-Phenyl-2-propyn-1-ol

Introduction

3-Phenyl-2-propyn-1-ol, also known as phenylpropargyl alcohol, is a vital propargyl alcohol derivative used extensively in organic synthesis.[1] Its unique structure, featuring a phenyl group, an alkyne, and a primary alcohol, makes it a versatile building block for constructing more complex molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The compound's utility is notable in the creation of biologically active compounds and as a component in fragrance formulations.[1]

The synthesis of 3-Phenyl-2-propyn-1-ol from phenylacetylene (B144264) is a fundamental carbon-carbon bond-forming reaction. The most common and direct method involves the nucleophilic addition of a phenylacetylide anion to formaldehyde (B43269). The terminal proton of phenylacetylene is sufficiently acidic to be removed by a strong base, such as a Grignard reagent or an organolithium compound, generating a potent nucleophile.[2] This nucleophile then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol. This protocol details a standard laboratory procedure using a Grignard reagent to facilitate this transformation.

Reaction Scheme